Urocanic acid Urocanic acid Urocanic acid is an alpha,beta-unsaturated monocarboxylic acid that is prop-2-enoic acid substituted by a 1H-imidazol-4-yl group at position 3. It is a metabolite of hidtidine. It has a role as a chromophore and a human metabolite. It is an alpha,beta-unsaturated monocarboxylic acid and a member of imidazoles. It is a conjugate acid of a urocanate.
Urocanic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Urocanic acid is a natural product found in Homo sapiens, Hippospongia communis, and other organisms with data available.
4-Imidazoleacrylic acid.
Brand Name: Vulcanchem
CAS No.: 104-98-3
VCID: VC21330521
InChI: InChI=1S/C6H6N2O2.2H2O/c9-6(10)2-1-5-3-7-4-8-5;;/h1-4H,(H,7,8)(H,9,10);2*1H2/b2-1+;;
SMILES: C1=C(NC=N1)C=CC(=O)O
Molecular Formula: C6H10N2O4
Molecular Weight: 174.15 g/mol

Urocanic acid

CAS No.: 104-98-3

Cat. No.: VC21330521

Molecular Formula: C6H10N2O4

Molecular Weight: 174.15 g/mol

* For research use only. Not for human or veterinary use.

Urocanic acid - 104-98-3

CAS No. 104-98-3
Molecular Formula C6H10N2O4
Molecular Weight 174.15 g/mol
IUPAC Name (E)-3-(1H-imidazol-5-yl)prop-2-enoic acid;dihydrate
Standard InChI InChI=1S/C6H6N2O2.2H2O/c9-6(10)2-1-5-3-7-4-8-5;;/h1-4H,(H,7,8)(H,9,10);2*1H2/b2-1+;;
Standard InChI Key QOBBBAYBOIGDFM-SEPHDYHBSA-N
Isomeric SMILES C1=C(NC=N1)/C=C/C(=O)O.O.O
SMILES C1=C(NC=N1)C=CC(=O)O
Canonical SMILES C1=C(NC=N1)C=CC(=O)O.O.O
Melting Point 225 °C

Biochemistry and Metabolism

Biosynthesis and Metabolic Pathways

Urocanic acid is formed from L-histidine through enzymatic deamination catalyzed by histidine ammonia-lyase (also known as histidase or histidinase), which eliminates an ammonium group . The reaction sequence is as follows:

L-histidine → trans-urocanic acid + NH₄⁺

In the liver, urocanic acid undergoes further metabolism through a different pathway than in the skin. The enzyme urocanate hydratase (urocanase) converts urocanic acid to 4-imidazolone-5-propionic acid, which is subsequently transformed into glutamic acid . This metabolic sequence represents a key pathway in histidine catabolism:

Trans-urocanic acid → 4-imidazolone-5-propionic acid → glutamic acid

A hereditary deficiency of urocanase leads to elevated levels of urocanic acid in the urine, a condition known as urocanic aciduria .

Photochemistry and Isomerization

UV-Induced Photoisomerization

One of the most significant properties of urocanic acid is its photoreactivity. Upon exposure to UV radiation, particularly UVB, trans-urocanic acid undergoes photoisomerization to cis-urocanic acid . This conversion represents a key photochemical reaction in the skin that has substantial biological consequences. The process can be represented as:

Trans-urocanic acid + UVB → cis-urocanic acid

This photoisomerization occurs both in vitro and in vivo, with UV exposure being the primary trigger for the conversion .

Photophysical Characteristics

Both isomers of urocanic acid display complex photophysical behavior. Research has shown that these compounds exhibit weak fluorescence with quantum yields estimated to be less than 10⁻⁴ . The fluorescence emission characteristics of each isomer are differentially influenced by pH and excitation wavelength .

Studies using pulsed nanosecond laser irradiation at 266 nm have revealed that both isomers undergo photoionization in aqueous solutions at pH 7, with a quantum yield of 0.02 for hydrated electron production . This quantum yield is comparable to that observed for photoisomerization at this wavelength . Additionally, the photoionized species reacts efficiently with oxygen, with a quenching rate of 1.3×10⁹ M⁻¹ s⁻¹ .

Biological Functions

Photoprotective Role

Urocanic acid serves as an endogenous sunscreen or photoprotectant against UVB-induced DNA damage . Its strong absorption in the UV range, combined with efficient nonradiative decay properties, makes it an effective natural UV filter . These characteristics initially made trans-urocanic acid appear ideal for commercial sunscreen applications, although this use was later abandoned due to concerns about the cis isomer's biological effects .

Skin Barrier Function

Beyond its photoprotective role, urocanic acid functions as a major natural moisturizing factor in the skin and helps maintain the acid pH of the stratum corneum . This acidic environment is crucial for optimal barrier function and antimicrobial defense in the skin.

Table 1: Key Functions of Urocanic Acid in the Skin

FunctionTrans-Urocanic AcidCis-Urocanic Acid
UV ProtectionStrong UV absorption, efficient nonradiative decayReduced UV absorption
Skin HydrationMajor natural moisturizing factorLimited role
pH RegulationMaintains acidic skin pHLimited role
Immune RegulationMinimal effectSignificant immunomodulatory properties
Disease AssociationLimitedAssociated with several cutaneous and systemic diseases

Immunomodulatory Properties

Immunosuppressive Effects of Cis-Urocanic Acid

A critical discovery that altered the commercial trajectory of urocanic acid was the finding that cis-urocanic acid possesses significant immunosuppressive properties . Research has demonstrated that cis-UCA suppresses immunity both in vitro and in vivo . In human studies, topically applied cis-UCA has been shown to blunt normal induction responses to cutaneous sensitizers, with treated subjects exhibiting reduced immune responses to dinitrochlorobenzene (DNCB) .

In controlled studies, DNCB sensitization developed in all subjects induced through placebo-treated skin, whereas only 23 of 30 patients were sensitized through skin treated with cis-UCA . The mean areas of erythema and induration induced through cis-UCA-treated skin were significantly less than those in control subjects (P<0.05) . Interestingly, the number of Langerhans cells in cis-UCA-treated skin remained unaffected, and laboratory tests of immune function and lymphocyte numbers showed no changes .

Cellular and Molecular Mechanisms

The immunomodulatory effects of cis-urocanic acid appear to involve activation of regulatory T cells . These specialized immune cells play crucial roles in maintaining immune tolerance and preventing excessive inflammatory responses. The precise molecular pathways through which cis-UCA influences T-cell function continue to be investigated, but current evidence suggests interactions with various immunoreceptors and signaling pathways.

Clinical Significance

Association with Skin Disorders

Cis-urocanic acid has been linked to several cutaneous diseases, including skin cancer, atopic dermatitis, and urticaria . The immunosuppressive properties of cis-UCA may contribute to UV-induced carcinogenesis by dampening immune surveillance against potentially malignant cells. In the context of inflammatory skin disorders like atopic dermatitis, altered levels or activities of urocanic acid may disrupt normal immune regulation in the skin.

Systemic Disease Associations

Beyond cutaneous conditions, urocanic acid has been associated with systemic diseases, including multiple sclerosis . The levels of urocanic acid in the skin, brain, urine, and feces reflect various physiological processes and may serve as biomarkers for certain diseases . The finding that urocanic acid is also synthesized in the liver and brain suggests potential roles beyond skin physiology .

Parasitic Infections

Interestingly, urocanic acid has been identified as a significant attractant for the nematode parasite Strongyloides stercoralis . The relatively high levels of urocanic acid in the plantar surfaces of the feet may partially explain why this location often serves as an entry point for this parasite .

Analytical Methods and Research Approaches

Spectroscopic Techniques

Various analytical methods have been employed to study urocanic acid and its isomers. Raman spectroscopy has proven effective for evaluating the amounts of cis and trans-urocanic acid in the stratum corneum in vivo . High-performance liquid chromatography (HPLC) has also been utilized for precise quantification of both isomers .

More advanced techniques, such as high-resolution laser spectroscopy combined with resonance enhanced multiphoton ionization (REMPI), have enabled more fundamental studies of the electronically excited states of urocanic acid and its derivatives . Researchers have employed laser desorption to seed the investigated compounds into supersonic expansions, bypassing the need for heating to obtain sufficient vapor pressure . This approach has allowed for the recording of excitation spectra of urocanic acid for the first time .

Biological Production

Urocanic acid can be produced by certain microorganisms, particularly sporogenous bacteria . Studies have explored the cultural conditions and mechanisms of urocanic acid production in bacterial systems, offering potential biotechnological approaches for its synthesis .

Study FocusKey FindingsPotential ApplicationsReference
Photodynamics of UA derivativesMinor molecular adjustments have significant influence on excited state behaviorDevelopment of improved UV filters
Immunomodulatory effects of cis-UCATopical application suppresses induction of immunity to DNCBManagement of inflammatory skin conditions
cis-UCA in inflammatory bowel diseaseAttenuates acute dextran sodium sulfate-induced inflammationTreatment of gastrointestinal inflammation
High-resolution spectroscopyLaser desorption allows recording of excitation spectra without thermal decompositionBetter understanding of UV filter mechanisms

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